2-(Bromomethyl)-2-phenyl-1,3-dioxolane
Overview
Description
2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a chemical compound that is part of the 1,3-dioxolane family, characterized by a 1,3-dioxolane ring structure with various substituents. This compound is of interest due to its potential applications in organic synthesis, serving as an intermediate for various chemical reactions and as a precursor for more complex molecules.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds has been reported in several studies. For instance, 2-methyl-1,3-dioxolane-2-ethanol was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst, followed by bromination to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . Another study describes the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane through a multi-step process involving bromination, dehydrobromination, and formolysis . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure and conformation of 1,3-dioxolane derivatives have been extensively studied using NMR spectroscopy and X-ray diffraction. For example, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, a closely related compound, was found to exist in a chair conformation with an equatorial phenyl group . Similar studies on other derivatives, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, also confirmed the chair conformation and provided insights into the conformational preferences of the substituents . These analyses are crucial for understanding the reactivity and interaction of these compounds in chemical reactions.
Chemical Reactions Analysis
1,3-Dioxolane derivatives participate in various chemical reactions, serving as intermediates and reagents in organic synthesis. The bromomethyl groups in these compounds are reactive sites that can undergo further transformations. For instance, the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate in fungicide production, demonstrates the utility of these compounds in generating more complex molecules . Additionally, the presence of the 1,3-dioxolane ring can influence the reactivity and selectivity of these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane and its derivatives are influenced by their molecular structure. The chair conformation of the dioxolane ring and the nature of the substituents affect the compound's boiling point, solubility, and stability. These properties are essential for the practical application of these compounds in chemical synthesis, as they determine the conditions under which these compounds can be handled and reacted. Although specific data on the physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane are not provided in the papers, the studies on related compounds offer valuable insights into the behavior of this class of chemicals .
Scientific Research Applications
Application Summary
“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This method is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .
Method of Application
The process involves the use of 4-bromomethyl benzoyl chloride, which is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) is synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .
Results or Outcomes
The primary parameters, such as concentration and time that affect the reaction, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Bromomethylation of Thiols
Application Summary
“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
Method of Application
The process involves the use of paraformaldehyde and HBr/AcOH for the bromomethylation of thiols . This method has been developed to minimize the generation of highly toxic byproducts .
Results or Outcomes
The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
Synthesis of Boronic Acid-Functionalized Benzyl Viologen
Application Summary
“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
Method of Application
The synthesis involves the reaction of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane with 4,4′-bipyridine to form boronic acid-functionalized benzyl viologen (o-BBV) .
Results or Outcomes
The synthesized o-BBV can be used as a chemosensor to sense glucose in aqueous water .
Synthesis of Isoquinoline Derivatives
Application Summary
“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used to synthesize “2-(azidomethyl)phenylboronic acid”, which is further employed in the preparation of isoquinoline derivatives .
Method of Application
The synthesis involves the reaction of “2-(Bromomethyl)-2-phenyl-1,3-dioxolane” with other reactants to form “2-(azidomethyl)phenylboronic acid”. This compound is then used in the preparation of isoquinoline derivatives .
Results or Outcomes
The synthesized isoquinoline derivatives can be used in various applications, including medicinal chemistry .
Fluorescent Probe for Hydrogen Peroxide Detection
Application Summary
“2-(Bromomethyl)-2-phenyl-1,3-dioxolane” can be used to synthesize aryl boronic acid derivatives, which can be used as a fluorescent probe for hydrogen peroxide detection .
Method of Application
The synthesis involves the reaction of “2-(Bromomethyl)-2-phenyl-1,3-dioxolane” with other reactants to form aryl boronic acid derivatives .
Results or Outcomes
The synthesized aryl boronic acid derivatives can be used as a fluorescent probe for hydrogen peroxide detection .
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-2-phenyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRATOUBIPAKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303128 | |
Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-phenyl-1,3-dioxolane | |
CAS RN |
3418-21-1 | |
Record name | 3418-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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